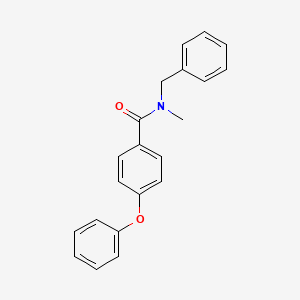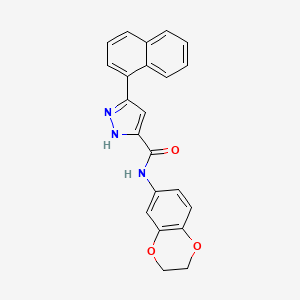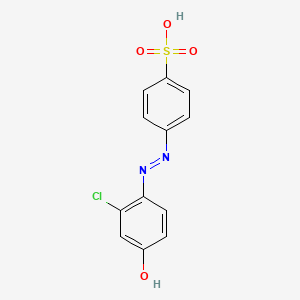
Tetradec-11-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradec-11-en-1-ol: is an organic compound with the molecular formula C14H28O . It is a long-chain unsaturated alcohol, characterized by the presence of a double bond at the 11th position and a hydroxyl group at the terminal carbon. This compound is also known by its stereoisomers, such as (Z)-11-Tetradecen-1-ol and (E)-11-Tetradecen-1-ol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Dodecane-1,12-diol: One method involves the synthesis of (Z)-tetradec-11-en-1-ol from dodecane-1,12-diol.
Via Dodec-11-yn-1-ol: Another method involves the use of dodec-11-yn-1-ol as an intermediate.
Industrial Production Methods: Industrial production methods for tetradec-11-en-1-ol typically involve large-scale synthesis using similar routes as mentioned above, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tetradec-11-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry:
- Tetradec-11-en-1-ol is used as an intermediate in organic synthesis for the preparation of more complex molecules .
Biology:
- It is studied for its role in pheromone communication in insects. For example, it is a component of the sex pheromone blend in certain moth species .
Medicine:
- Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not well-documented.
Industry:
- It is used in the fragrance industry due to its pleasant odor. Additionally, it finds applications in the production of surfactants and lubricants .
Mécanisme D'action
The mechanism of action of tetradec-11-en-1-ol varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in insects, triggering behavioral responses. The molecular targets and pathways involved in these processes are still under investigation .
Comparaison Avec Des Composés Similaires
Hexadec-11-en-1-ol: Similar in structure but with a longer carbon chain.
Dodec-11-en-1-ol: Similar structure with a shorter carbon chain.
Tetradec-11-en-1-ol acetate: An ester derivative of this compound.
Uniqueness: this compound is unique due to its specific double bond position and terminal hydroxyl group, which confer distinct chemical properties and biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C14H28O |
|---|---|
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
tetradec-11-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3 |
Clé InChI |
YGHAIPJLMYTNAI-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15155746.png)
![N-{[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B15155753.png)
![N-(4-chlorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B15155758.png)


![N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B15155786.png)
![N-(2-chlorobenzyl)-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155789.png)
![2-[(Tert-butoxycarbonyl)amino]-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}butanoic acid](/img/structure/B15155799.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15155804.png)
![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15155810.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15155814.png)
![N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B15155833.png)
![4-(4-methoxyphenyl)-12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15155839.png)

